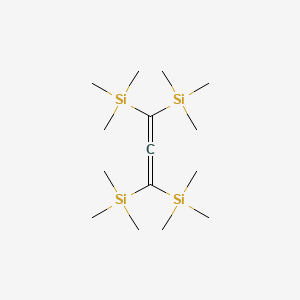
Tetrakis(trimethylsilyl)allene
Übersicht
Beschreibung
Tetrakis(trimethylsilyl)allene is an organosilicon compound with the formula (Me3Si)4Si, where Me represents CH3 . It is a colorless solid that can be sublimated, and it has a high melting point . The molecule has tetrahedral symmetry . This compound is notable for having silicon bonded to four other silicon atoms, similar to elemental silicon .
Synthesis Analysis
Bifunctional derivatives (XMe2Si)2Si(SiMe3)2 (X = H, Cl, or OH) were synthesized for the first time by the reaction of tetrakis(trimethylsilyl)silane with SbCl5 . The molecular and crystal structure of bis(hydroxydimethylsilyl)bis(trimethylsilyl)silane was established by X-ray diffraction .Molecular Structure Analysis
Tetrakis(trimethylsilyl)allene contains a total of 54 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . The molecular structure of Tetrakis(trimethylsilyl)allene was also investigated using incoherent quasi-elastic neutron scattering .Chemical Reactions Analysis
The photolysis of tetrakis(trimethylsilyl)bisacylsilane gave rise to the formation of a monosilene intermediate . Upon prolonged irradiation, the subsequently formed bissilene undergoes a fast dimerization to a bicyclic product .Physical And Chemical Properties Analysis
Tetrakis(trimethylsilyl)allene has a density of 0.8322 g/cm3 . It is a colorless solid with a high melting point . It is also moisture sensitive .Wissenschaftliche Forschungsanwendungen
Cyclopropene Rearrangements and Chemical Behavior Tetrakis(trimethylsilyl)allene has been identified as a key product in the study of cyclopropene-to-allene rearrangements. The compound was observed to form from tetrakis(trimethylsilyl)cyclopropene under thermal and photochemical conditions. The study provided insights into the behavior of silyl-substituted cyclopropenes and their rearrangements, advancing the understanding of silyl group substituent effects on such processes (Meijere et al., 2001).
Formation and Stability of Tetrahedrane Structures Research has also delved into the formation of tetrakis(trimethylsilyl)tetrahedrane through the irradiation of tetrakis(trimethylsilyl)cyclobutadiene. The study highlighted the structural characterization and the notable thermal stability of the tetrahedrane, stable up to 300 degrees Celsius (Maier et al., 2002).
Hydroboration and Isomerization Studies The hydroboration of bis(trimethylsilyl)ethyne was explored, demonstrating the compound's role in complex chemical transformations including cis/trans-isomerization and allene formation. This study offered insights into the reactivity and structural transformations of compounds involving Tetrakis(trimethylsilyl)allene (Wrackmeyer et al., 2003).
Organic Synthesis and Catalysis Tetrakis(trimethylsilyl)allene has been part of studies focusing on the preparation of substituted allenes, showcasing its importance in the field of organic synthesis and the development of new methodologies for creating complex molecular structures (Quinio et al., 2015).
Photochemistry and Structural Analysis The compound has also been a subject in photochemical studies and structural analysis, providing valuable information on its reactivity and structural characteristics. For instance, the photochemistry of Tetrakis(trimethylsilyl)-p-benzoquinone was examined, revealing insights into its structural dynamics and reactivity under light irradiation (Sakamoto et al., 2000).
Wirkmechanismus
Safety and Hazards
Tetrakis(trimethylsilyl)allene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) .
Eigenschaften
InChI |
InChI=1S/C15H36Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h1-12H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLWRTYPCZDENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C=C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402790 | |
| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(trimethylsilyl)allene | |
CAS RN |
3721-17-3 | |
| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes for producing Tetrakis(trimethylsilyl)allene?
A1: Several methods have been reported for the synthesis of Tetrakis(trimethylsilyl)allene:
- From Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate: This method, described in detail by Bertrand et al. [], involves the reaction of Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate with a reducing agent to yield Tetrakis(trimethylsilyl)allene in moderate yields.
- Reaction of Hexachlorobenzene and Derivatives: Research suggests that Tetrakis(trimethylsilyl)allene can be formed through an unusual reaction involving Hexachlorobenzene and some of its derivatives [].
- Metalation and Silylation of Allene: This approach, highlighted by Seyferth et al. [], presents a convenient route for synthesizing Tetrakis(trimethylsilyl)allene through the metalation and subsequent silylation of allene.
Q2: What is the thermal stability of Tetrakis(trimethylsilyl)allene?
A: Tetrakis(trimethylsilyl)allene demonstrates remarkable thermal stability, particularly in comparison to less substituted allenes. While the exact decomposition temperature varies depending on experimental conditions, studies indicate it can withstand temperatures well above room temperature without significant degradation []. This stability is attributed to the steric shielding provided by the bulky Trimethylsilyl groups, hindering access to reactive sites on the allene moiety.
Q3: How do Trimethylsilyl substituents influence the rearrangement of cyclopropenes to allenes, specifically regarding Tetrakis(trimethylsilyl)cyclopropene?
A: Research by Bertrand et al. [] delves into this question through experimental and computational studies. They found that Tetrakis(trimethylsilyl)cyclopropene undergoes both thermal and photochemical rearrangement to exclusively yield Tetrakis(trimethylsilyl)allene. Computational models suggest that the bulky Trimethylsilyl groups significantly stabilize potential cyclopropylidene intermediates, but not enough to make them viable pathways for the rearrangement. Instead, the favored mechanism involves a vinylcarbene-type intermediate, highlighting the significant influence of Trimethylsilyl substitution on the reaction pathway.
Q4: What are the potential applications of Tetrakis(trimethylsilyl)allene in synthetic chemistry?
A4: While Tetrakis(trimethylsilyl)allene itself may not be a common reagent in routine synthesis, its unique structure and reactivity hold potential for applications in specialized areas:
Q5: Are there any known spectroscopic data available for characterizing Tetrakis(trimethylsilyl)allene?
A: While specific spectroscopic data (NMR, IR, etc.) is not provided in the abstracts you provided, the papers do mention the characterization of Tetrakis(trimethylsilyl)allene. It's highly probable that the full research articles contain detailed spectroscopic information to confirm the compound's structure and purity [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)

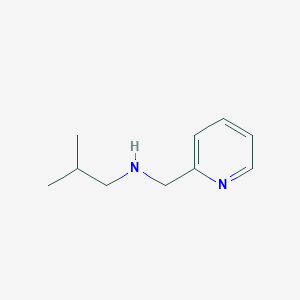

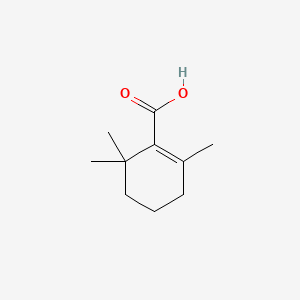
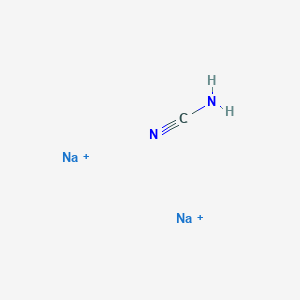
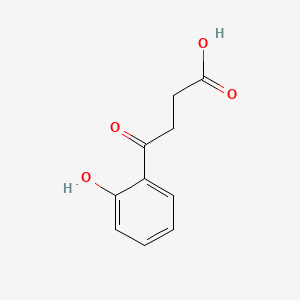
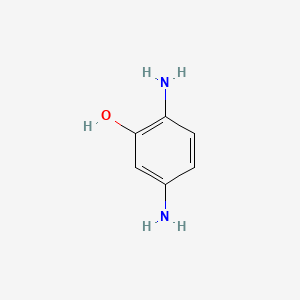
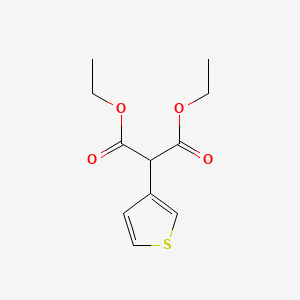
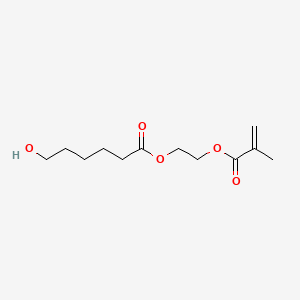

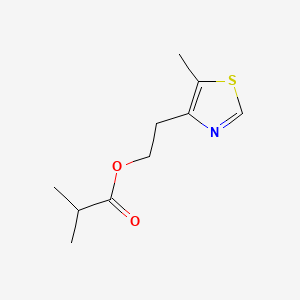
![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)